

# An In-depth Technical Guide to 4-Biphenylglyoxal Hydrate

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## Compound of Interest

Compound Name: *4-Biphenylglyoxal hydrate*

Cat. No.: B072532

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This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-biphenylglyoxal hydrate** (CAS No. 1145-04-6), a compound of interest in synthetic chemistry and potentially in drug discovery. While detailed experimental data for this specific molecule is not widely available in the public domain, this document compiles the existing information and provides a validated synthetic protocol for analogous compounds.

## Molecular Structure and Properties

**4-Biphenylglyoxal hydrate**, systematically named 2,2-dihydroxy-1-(4-phenylphenyl)ethanone, is the hydrated form of 4-biphenylglyoxal.<sup>[1]</sup> The "hydrate" designation indicates the presence of a geminal diol at the alpha-carbon to the carbonyl group. This structure arises from the reaction of the glyoxal with water.

Table 1: Physicochemical Properties of **4-Biphenylglyoxal Hydrate**

Property	Value	Source
CAS Number	1145-04-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	2,2-dihydroxy-1-(4-phenylphenyl)ethanone	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[1]</a>
Alternate Molecular Formula	C <sub>14</sub> H <sub>10</sub> O <sub>2</sub> ·H <sub>2</sub> O	<a href="#">[3]</a>
Molecular Weight	228.24 g/mol	<a href="#">[3]</a>
Melting Point	Data not available	
Solubility	Data not available	
Appearance	Data not available	

#### Spectroscopic Data:

Experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **4-biphenylglyoxal hydrate** is not readily available in published literature or common chemical databases. Characterization of this compound would require experimental determination.

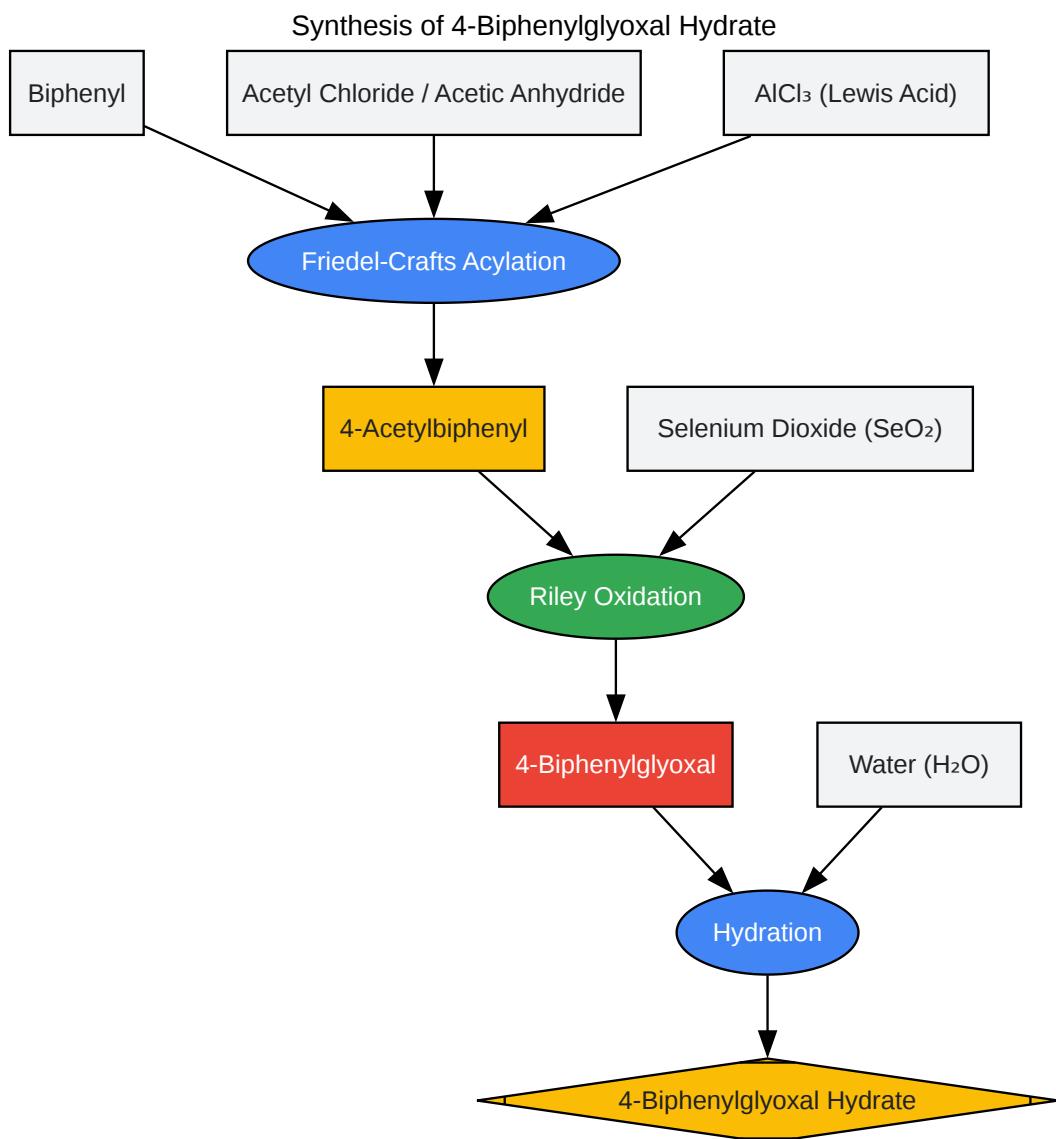
## Synthesis of 4-Biphenylglyoxal Hydrate

A plausible and widely used method for the synthesis of  $\alpha$ -ketoaldehydes, and subsequently their hydrates, is the Riley oxidation of the corresponding methyl ketone. In the case of **4-biphenylglyoxal hydrate**, the starting material would be 4-acetyl biphenyl. The oxidizing agent for this reaction is selenium dioxide (SeO<sub>2</sub>).

#### Reaction Scheme:

4-Acetyl biphenyl is oxidized by selenium dioxide in a suitable solvent, such as aqueous dioxane, to yield 4-biphenylglyoxal. The glyoxal is then hydrated in the aqueous medium to form the final product, **4-biphenylglyoxal hydrate**.

# Logical Workflow for the Synthesis of 4-Biphenylglyoxal Hydrate



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Caption: Logical workflow for the synthesis of **4-Biphenylglyoxal Hydrate**.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-biphenylglyoxal hydrate** is not available, the following is a representative procedure for the Riley oxidation of a methyl ketone to an  $\alpha$ -ketoaldehyde hydrate, which can be adapted for the synthesis of the target molecule from 4-acetyl biphenyl.

### Synthesis of Phenylglyoxal Hydrate from Acetophenone (Adaptable for 4-Acetyl biphenyl)

This protocol is based on the well-established Riley oxidation of acetophenone.

#### Materials and Equipment:

- 4-Acetyl biphenyl
- Selenium dioxide ( $\text{SeO}_2$ )
- 1,4-Dioxane
- Water
- Round-bottom flask
- Reflux condenser
- Stirring apparatus (magnetic stirrer and stir bar)
- Heating mantle
- Apparatus for filtration (e.g., Büchner funnel and flask)
- Rotary evaporator

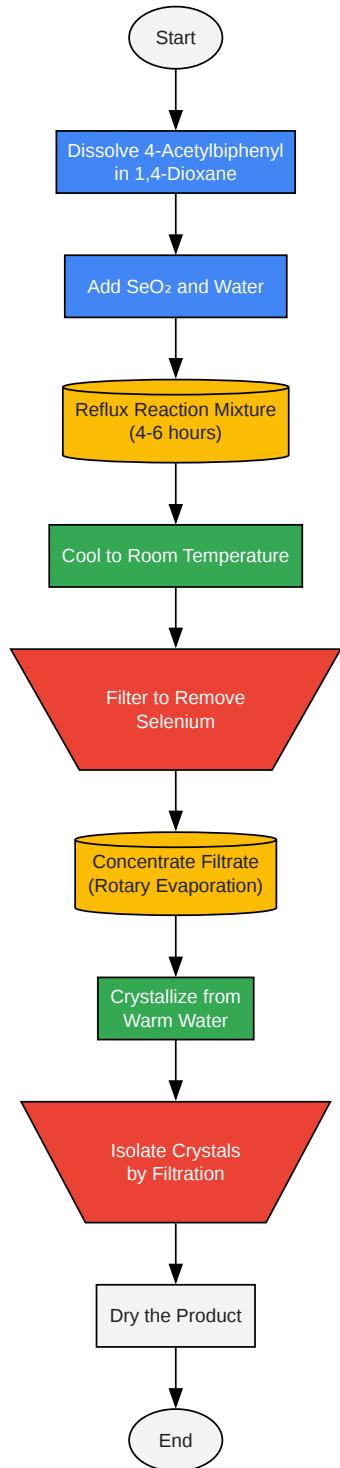
#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-acetyl biphenyl (1 equivalent) in a minimal amount of 1,4-dioxane.

- Addition of Oxidant: To this solution, add selenium dioxide (1.1 equivalents) and a small amount of water.
- Reaction: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
- Work-up: After the reaction is complete, cool the mixture to room temperature. The precipitated elemental selenium (a black solid) is removed by filtration.
- Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the dioxane.
- Purification and Hydration: The crude 4-biphenylglyoxal is then dissolved in warm water. Upon cooling, **4-biphenylglyoxal hydrate** will crystallize. The crystals can be collected by filtration, washed with cold water, and dried.

## Experimental Workflow Diagram

## Experimental Workflow for Synthesis

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Caption: Experimental workflow for the synthesis of **4-Biphenylglyoxal Hydrate**.

## Safety and Handling

As with all laboratory chemicals, **4-biphenylglyoxal hydrate** should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance. Selenium dioxide is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

## Potential Applications

$\alpha$ -Ketoaldehydes are versatile intermediates in organic synthesis and have been utilized in the development of various pharmaceuticals. Their reactivity allows for the construction of complex heterocyclic systems. Given the biphenyl moiety, which is a common scaffold in medicinal chemistry, **4-biphenylglyoxal hydrate** could serve as a valuable building block for the synthesis of novel compounds with potential biological activity. Further research is needed to explore its applications in drug discovery and materials science.

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